molecular formula C13H10ClNO2 B8520355 2-Chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid

2-Chloro-5-(6-methyl-pyridin-3-yl)-benzoic acid

Cat. No. B8520355
M. Wt: 247.67 g/mol
InChI Key: FKYFUISGCYLMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)c1cc(-c2ccc(C)nc2)ccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][C:3]([c:4]1[c:5]([Cl:17])[cH:6][cH:7][c:8](-[c:10]2[cH:11][n:12][c:13]([CH3:16])[cH:14][cH:15]2)[cH:9]1)=[O:18].[ClH:19]>>[O:2]=[C:3]([c:4]1[c:5]([Cl:17])[cH:6][cH:7][c:8](-[c:10]2[cH:11][n:12][c:13]([CH3:16])[cH:14][cH:15]2)[cH:9]1)[OH:18]

Inputs

Step One
Name
COC(=O)c1cc(-c2ccc(C)nc2)ccc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cc(-c2ccc(C)nc2)ccc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cc1ccc(-c2ccc(Cl)c(C(=O)O)c2)cn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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